Cas no 565192-00-9 (3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide)

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a specialized heterocyclic compound featuring a phthalazine core functionalized with an ethyl group, a carbonyl moiety, and a carbohydrazide substituent. This structure imparts reactivity suitable for applications in medicinal chemistry and organic synthesis, particularly as a versatile intermediate for constructing pharmacologically active molecules. The carbohydrazide group offers potential for further derivatization, enabling the formation of hydrazones or other functionalized derivatives. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while the ethyl substitution enhances solubility in organic solvents. The compound is of interest in research settings for developing novel heterocyclic scaffolds with potential biological activity.
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide structure
565192-00-9 structure
Product name:3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
CAS No:565192-00-9
MF:C11H12N4O2
Molecular Weight:232.23858
MDL:MFCD03964702
CID:843735
PubChem ID:2384609

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI)
    • 3-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
    • 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid hydrazide
    • 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
    • AKOS027409815
    • J-512426
    • 565192-00-9
    • SR-01000039518-1
    • G32404
    • Z56886583
    • EN300-04894
    • SR-01000039518
    • CS-0219771
    • 3-ethyl-4-oxophthalazine-1-carbohydrazide
    • MDL: MFCD03964702
    • インチ: InChI=1S/C11H12N4O2/c1-2-15-11(17)8-6-4-3-5-7(8)9(14-15)10(16)13-12/h3-6H,2,12H2,1H3,(H,13,16)
    • InChIKey: SMNBYAWGLAGBJB-UHFFFAOYSA-N
    • SMILES: CCN1N=C(C(=O)NN)C2=CC=CC=C2C1=O

計算された属性

  • 精确分子量: 232.096
  • 同位素质量: 232.096
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 367
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.8A^2
  • XLogP3: 0.2

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM325899-1g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%+
1g
$186 2021-08-18
Chemenu
CM325899-5g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%+
5g
$569 2021-08-18
TRC
B442268-50mg
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9
50mg
$ 50.00 2022-06-07
TRC
B442268-100mg
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9
100mg
$ 95.00 2022-06-07
Enamine
EN300-04894-0.25g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%
0.25g
$88.0 2023-10-28
Aaron
AR00EDCK-50mg
1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI)
565192-00-9 95%
50mg
$79.00 2025-01-24
Aaron
AR00EDCK-250mg
1-Phthalazinecarboxylicacid,3-ethyl-3,4-dihydro-4-oxo-,hydrazide(9CI)
565192-00-9 95%
250mg
$146.00 2025-01-24
Enamine
EN300-04894-2.5g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%
2.5g
$474.0 2023-10-28
Enamine
EN300-04894-0.05g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%
0.05g
$39.0 2023-10-28
Enamine
EN300-04894-5g
3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
565192-00-9 95%
5g
$701.0 2023-10-28

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide 関連文献

3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazideに関する追加情報

3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide: A Comprehensive Overview

3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide, identified by the CAS Registry Number 565192-00-9, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of phthalazines, which are heterocyclic aromatic compounds with two nitrogen atoms in their structure. The presence of the ethyl group and the carbohydrazide moiety introduces distinctive chemical properties that make it a subject of interest in both academic and industrial research.

The molecular structure of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide comprises a phthalazine ring system with an ethyl substituent at position 3 and a carbohydrazide group at position 1. The phthalazine ring is partially saturated due to the presence of a double bond between positions 3 and 4, creating a dihydrophthalazine framework. The oxo group at position 4 further enhances the compound's reactivity and functional versatility. This combination of structural features makes it a valuable component in various chemical reactions and applications.

Recent studies have highlighted the potential of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various condensation reactions has been leveraged to develop novel drug candidates that target specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing heterocyclic compounds with promising anti-cancer activity.

In addition to its medicinal applications, 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide has found relevance in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent advancements in this area have focused on modifying the compound's structure to enhance its charge transport properties, which could pave the way for more efficient solar cells and light-emitting diodes (LEDs). Collaborative efforts between chemists and materials scientists have yielded promising results, with several patents pending on related technologies.

The synthesis of 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide involves a multi-step process that typically begins with the preparation of phthalazine derivatives. The introduction of the ethyl group and the carbohydrazide moiety requires precise control over reaction conditions to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.

Beyond its direct applications, this compound serves as a valuable model for studying heterocyclic chemistry and reaction mechanisms. Its reactivity under different conditions provides insights into the behavior of similar compounds, contributing to the broader understanding of organic chemistry principles. Educational institutions and research laboratories worldwide utilize it as a teaching tool and research subject, fostering innovation in chemical education and discovery.

In conclusion, 3-Ethyl-4-Oxo-3,4-Dihydrophthalazine-1-Carbohydrazide, CAS No: 565192-00-9, stands as a testament to the intricate possibilities offered by heterocyclic compounds. Its diverse applications across medicine, materials science, and chemical synthesis underscore its importance in contemporary research. As scientific advancements continue to unfold, this compound is expected to play an even more pivotal role in driving innovation across multiple disciplines.

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Purity:99%/99%/99%
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